(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester
Description
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is a fluorinated organoboron compound characterized by a styryl backbone substituted with a trifluoromethyl (–CF₃) group at the para position. The pinacol ester moiety stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. The (E)-stereochemistry of the styryl double bond is critical for applications requiring precise spatial orientation, including medicinal chemistry and materials science. Its trifluoromethyl group imparts electron-withdrawing effects, modulating electronic properties and influencing reaction pathways .
Properties
Molecular Formula |
C15H18BF3O2 |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3 |
InChI Key |
ICHUCLGNVHZZQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The Suzuki-Miyaura reaction remains a cornerstone for constructing carbon-boron bonds in aromatic systems. For (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester, this method typically involves coupling a halogenated styryl precursor (e.g., 4-trifluoromethylstyryl bromide or iodide) with a boronic ester partner. Palladium catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are employed alongside phosphine ligands like triphenylphosphine (PPh₃) to facilitate oxidative addition and transmetallation. A critical component is the use of silver oxide (Ag₂O) as a base, which enhances the reactivity of the boronic ester intermediate.
Representative Procedure :
A mixture of 4-trifluoromethylstyryl iodide (1.0 equiv), Pd₂(dba)₃ (4 mol%), PPh₃ (0.79 equiv), and Ag₂O (1.6 equiv) in tetrahydrofuran (THF) is heated at 70°C for 22 hours under inert conditions. Post-reaction, the mixture is diluted with diethyl ether, washed with saturated NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate gradient).
Challenges and Optimization
Steric hindrance from the trifluoromethyl group and the pinacol ester’s bulkiness often necessitate extended reaction times or elevated temperatures. Substituting THF with less polar solvents (e.g., diethyl ether) mitigates side reactions, while increasing the Pd-to-ligand ratio (e.g., 9.6:1 P:Pd) improves catalytic efficiency.
Transition Metal-Catalyzed Hydroboration
Ruthenium-Catalyzed Alkyne Hydroboration
This method exploits the regioselective addition of pinacolborane to alkynes. For the target compound, 4-trifluoromethylphenylacetylene undergoes hydroboration using carbonylchlorohydridotris(triphenylphosphine)ruthenium (RuClH(CO)(PPh₃)₃) as the catalyst.
Synthetic Protocol :
To a solution of 4-trifluoromethylphenylacetylene (1.0 equiv) in dry toluene, RuClH(CO)(PPh₃)₃ (5 mol%) and pinacolborane (5.0 equiv) are added under nitrogen. The reaction is stirred at 50°C for 16 hours, after which the solvent is removed under vacuum. The crude product is extracted with diethyl ether, washed with NaHCO₃, dried, and chromatographed (hexane/ethyl acetate = 10:1) to isolate the (E)-isomer in 80% yield.
Stereochemical Control
The reaction’s stereoselectivity arises from the syn-addition of boron to the alkyne, favoring the (E)-configuration. Deuterium-labeling studies confirm that the Ru catalyst’s electronic properties dictate this selectivity, with electron-deficient aryl groups (e.g., CF₃) enhancing reaction rates.
Direct Esterification of Boronic Acids
Acid-Mediated Esterification
(E)-[4-(Trifluoromethyl)styryl]boronic acid is converted to its pinacol ester via acid-catalyzed condensation. A representative approach involves refluxing the boronic acid with pinacol in dichloromethane (DCM) using p-toluenesulfonic acid (p-TsOH) as the catalyst.
Typical Conditions :
A mixture of (E)-[4-(Trifluoromethyl)styryl]boronic acid (1.0 equiv), pinacol (1.1 equiv), and p-TsOH (0.1 equiv) in DCM is stirred at 40°C for 12 hours. The reaction is quenched with aqueous NaHCO₃, and the organic layer is dried over MgSO₄ before solvent evaporation.
Solvent and Stoichiometry Effects
Non-polar solvents like diethyl ether favor esterification by minimizing boronic acid dimerization. Stoichiometric excess of pinacol (1.1–1.5 equiv) drives the reaction to completion, while molecular sieves (MgSO₄) absorb generated water, shifting the equilibrium toward the ester.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd₂(dba)₃, PPh₃, Ag₂O | THF, 70°C, 22 h | 60–75% | High functional group tolerance | Sensitive to steric hindrance |
| Ru-Catalyzed Hydroboration | RuClH(CO)(PPh₃)₃ | Toluene, 50°C, 16 h | 80% | Excellent (E)-selectivity | Requires anhydrous conditions |
| Direct Esterification | p-TsOH, pinacol | DCM, 40°C, 12 h | 70–85% | Simplicity, no transition metals | Limited to pre-formed boronic acids |
Challenges and Optimization Strategies
Purification and Stability
The pinacol ester’s lipophilicity complicates purification, necessitating silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate). Storage at −20°C under nitrogen prevents hydrolysis, as the trifluoromethyl group’s electron-withdrawing nature increases susceptibility to moisture.
Scalability Considerations
Hydroboration offers superior scalability due to its single-step protocol and high yields, whereas Suzuki-Miyaura coupling is better suited for introducing boron into complex scaffolds. Recent advances in flow chemistry have enabled continuous production of boronic esters, reducing reaction times by 30–40%.
Recent Advances
Emerging methodologies include photoinduced borylation using iridium photocatalysts, which achieve room-temperature synthesis with reduced catalyst loading (1 mol% Ir(ppy)₃) . Additionally, mechanochemical approaches (ball milling) eliminate solvent use, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: The boronic ester group can be replaced with a hydrogen atom under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions
Scientific Research Applications
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Material Science: In the synthesis of polymers and materials with unique electronic properties.
Biological Research: As a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
The trifluoromethyl-substituted styryl boronic ester exhibits distinct reactivity compared to non-fluorinated or differently substituted analogs:
Key Insights :
- The CF₃ group enhances electrophilicity, accelerating transmetalation in Suzuki couplings.
- Non-fluorinated styryl esters show similar yields but lack the electronic tuning for specialized applications (e.g., fluorination).
- Bulky or strained substituents (e.g., cyclopropyl) reduce reactivity unless alternative coupling strategies are employed .
Stability and Hydrolysis
Pinacol boronic esters generally require harsh conditions for hydrolysis. The trifluoromethyl group influences stability:
Key Insights :
- Electron-deficient esters (e.g., CF₃-substituted) resist unwanted side reactions during hydrolysis .
Stereochemical and Electronic Effects
The (E)-configuration and CF₃ substitution differentiate the target compound from analogs:
Key Insights :
- CF₃ induces polarization in the styryl double bond, enhancing dienophile reactivity in Diels-Alder reactions.
- NMR spectra are nearly identical across pinacol esters, necessitating mass spectrometry or X-ray for differentiation .
Key Insights :
- CF₃ improves target engagement in enzyme inhibition and increases radiochemical yields in imaging probes .
Biological Activity
(E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Molecular Characteristics:
- Molecular Formula: C13H16BF3O2
- Molecular Weight: 272.07 g/mol
- IUPAC Name: 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- CAS Number: 1073339-21-5
The biological activity of (E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and altering interaction with target enzymes and receptors. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity:
- Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The presence of the trifluoromethyl group may enhance this effect by improving binding affinity to target proteins involved in cancer progression.
- In vitro studies demonstrated that (E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
-
Antimicrobial Properties:
- The compound has been evaluated for its antimicrobial potential against a range of bacteria and fungi. Preliminary results suggest that it may exhibit inhibitory effects on certain strains, although further studies are needed to elucidate its spectrum of activity and mechanisms.
-
Enzyme Inhibition:
- Boronic acids are known to act as reversible inhibitors of serine proteases. Research indicates that (E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of (E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester against MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
| 20 | 30 |
Case Study 2: Antimicrobial Activity
In another study, (E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Q & A
Q. What are the recommended synthetic routes for (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester?
The synthesis of boronic acid pinacol esters typically involves coupling aryl halides with bis(pinacolato)diboron under palladium catalysis. For the (E)-styryl derivative, a stereoselective Heck reaction or Suzuki-Miyaura coupling using a trifluoromethyl-substituted styryl precursor may be employed. Key steps include protecting the boronic acid group with pinacol to improve stability and handling .
Q. How can the purity and structural integrity of this compound be verified?
Characterization methods include:
- NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants in NMR and analyze NMR for trifluoromethyl group integrity.
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] for CHBFO).
- HPLC : Assess purity (>95% by area normalization). Cross-reference with CAS 1242770-50-8 data for validation .
Q. What are the primary applications of this compound in cross-coupling reactions?
It serves as a key intermediate in Suzuki-Miyaura reactions to introduce trifluoromethylstyryl motifs into complex molecules. Applications include synthesizing fluorinated ligands for materials science and bioactive compounds in medicinal chemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereocontrolled coupling with electron-deficient partners?
- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for enhanced stability with trifluoromethyl groups.
- Solvent System : Employ anhydrous THF or dioxane to minimize boronic ester hydrolysis.
- Temperature : Reactions typically proceed at 80–100°C under inert atmosphere. Monitor reaction progress via TLC or LC-MS to avoid over-coupling .
Q. What strategies mitigate hydrolytic instability of the boronic ester during prolonged storage?
Q. How does the trifluoromethyl group influence reactivity in radical-mediated transformations?
Computational studies (DFT) suggest the CF group stabilizes transition states via electron-withdrawing effects, enabling selective C–B bond activation in radical cross-couplings. Experimental validation requires EPR spectroscopy to detect radical intermediates .
Methodological Challenges
Q. What analytical techniques resolve contradictions in reaction yield data across literature reports?
- Controlled Replication : Standardize substrate ratios, catalyst loading, and degassing protocols.
- In Situ Monitoring : Use ReactIR or NMR to track real-time conversion.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., base concentration, solvent polarity) .
Q. How can regioselectivity issues arise in multi-component systems, and how are they addressed?
Competing pathways (e.g., protodeboronation vs. coupling) are influenced by steric hindrance from the pinacol ester. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
